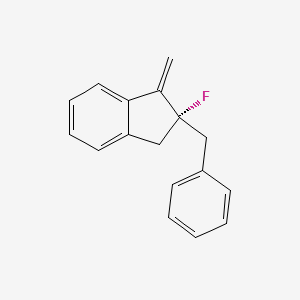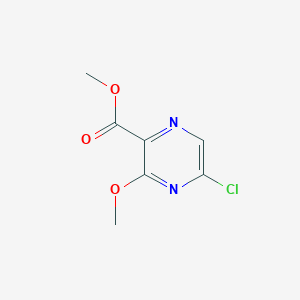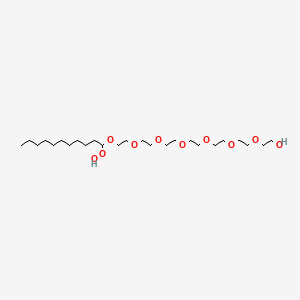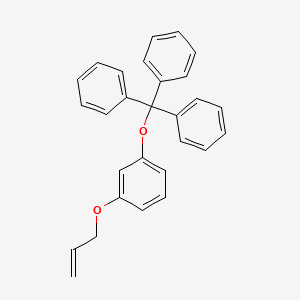
9-(4-Methylphenoxy)-10-phenylanthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(4-Methylphenoxy)-10-phenylanthracene: is an organic compound that belongs to the class of anthracenes. Anthracenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This compound is characterized by the presence of a phenyl group and a 4-methylphenoxy group attached to the anthracene core. It is of interest in various fields due to its unique structural and electronic properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Methylphenoxy)-10-phenylanthracene typically involves the following steps:
Starting Materials: The synthesis begins with anthracene, 4-methylphenol, and phenylboronic acid.
Suzuki-Miyaura Coupling: The phenylboronic acid is coupled with 9-bromoanthracene using a palladium catalyst in the presence of a base such as potassium carbonate. This reaction forms 9-phenylanthracene.
Etherification: The 4-methylphenol is then reacted with 9-phenylanthracene in the presence of a strong base like sodium hydride to form the final product, this compound.
Industrial Production Methods: While the above synthetic route is commonly used in laboratory settings, industrial production may involve optimized conditions to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
化学反应分析
Types of Reactions:
Oxidation: 9-(4-Methylphenoxy)-10-phenylanthracene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the formation of reduced anthracene derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenyl and methylphenoxy groups can be further functionalized using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
科学研究应用
Chemistry:
Organic Electronics: 9-(4-Methylphenoxy)-10-phenylanthracene is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electronic properties.
Photochemistry: It serves as a photosensitizer in various photochemical reactions.
Biology:
Fluorescent Probes: The compound is used as a fluorescent probe in biological imaging due to its strong fluorescence.
Medicine:
Drug Development: It is explored for its potential use in drug delivery systems and as a scaffold for the synthesis of bioactive molecules.
Industry:
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 9-(4-Methylphenoxy)-10-phenylanthracene primarily involves its interaction with molecular targets through π-π stacking interactions and hydrophobic interactions. These interactions facilitate its incorporation into various molecular systems, enhancing their electronic and optical properties. The compound can also act as a photosensitizer, transferring energy to other molecules and initiating photochemical reactions.
相似化合物的比较
9-Phenylanthracene: Lacks the 4-methylphenoxy group, resulting in different electronic properties.
9-(4-Methoxyphenyl)-10-phenylanthracene: Similar structure but with a methoxy group instead of a methylphenoxy group, leading to different reactivity and applications.
10-Phenylanthracene: Lacks the 4-methylphenoxy group, affecting its fluorescence and electronic properties.
Uniqueness: 9-(4-Methylphenoxy)-10-phenylanthracene is unique due to the presence of both the phenyl and 4-methylphenoxy groups, which confer distinct electronic and optical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and electronic behavior.
属性
CAS 编号 |
876441-50-8 |
|---|---|
分子式 |
C27H20O |
分子量 |
360.4 g/mol |
IUPAC 名称 |
9-(4-methylphenoxy)-10-phenylanthracene |
InChI |
InChI=1S/C27H20O/c1-19-15-17-21(18-16-19)28-27-24-13-7-5-11-22(24)26(20-9-3-2-4-10-20)23-12-6-8-14-25(23)27/h2-18H,1H3 |
InChI 键 |
ANDCTNOUZLXLSW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)OC2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[({2-[(2-Methylbutan-2-yl)amino]ethyl}amino)methyl]cyclohexan-1-ol](/img/structure/B12596018.png)
![3-[2-(4-Hydroxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12596033.png)


![5-[(Dimethylamino)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B12596042.png)
![[(S)-Ethenesulfinyl]cyclohexane](/img/structure/B12596048.png)
![N-{5-[(2-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12596059.png)


![(2R,3R)-3-[(2-Phenylethyl)carbamoyl]oxirane-2-carboxylic acid](/img/structure/B12596066.png)
![N~1~-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N~2~-phenylethanediamide](/img/structure/B12596069.png)
![1,1'-Biphenyl, 2-[(2-methylphenoxy)methyl]-4'-(2-methylpropyl)-](/img/structure/B12596076.png)

![4-[(1-Hydroxypentan-2-YL)amino]butane-1-sulfonic acid](/img/structure/B12596093.png)
